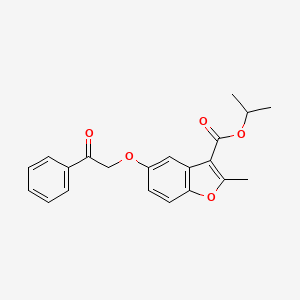

Propan-2-yl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate

Description

Propan-2-yl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methyl substituent on the benzofuran core, a propan-2-yl ester at the 3-position, and a 2-oxo-2-phenylethoxy group at the 5-position. Its molecular formula is C21H20O6, with a molecular weight of 368.38 g/mol (estimated). The compound’s structure combines lipophilic (phenyl, isopropyl) and polar (ester, ketone) functionalities, making it relevant for studies in medicinal chemistry and materials science.

Properties

IUPAC Name |

propan-2-yl 2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)25-21(23)20-14(3)26-19-10-9-16(11-17(19)20)24-12-18(22)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVKXBJTNDCONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=CC=C3)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid with propan-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to Propan-2-yl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate exhibit promising anticancer properties. Studies have demonstrated that benzofuran derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating the expression of apoptosis-related proteins .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis and other inflammatory diseases. The mechanism appears to involve the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of benzofuran derivatives. This compound may offer protective effects against neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival. This is particularly relevant in conditions like Alzheimer's disease, where oxidative damage is a significant contributor to neuronal loss .

Materials Science Applications

Polymer Additives

In materials science, the compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation and increase overall durability, making it suitable for applications in automotive and aerospace industries .

Nanocomposite Development

this compound has been explored for use in nanocomposites. When combined with nanomaterials such as graphene or silica nanoparticles, it enhances the electrical conductivity and mechanical strength of the resulting composites, which can be employed in electronic devices and sensors .

Industrial Applications

Chemical Intermediates

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, enabling the development of new therapeutic agents or crop protection products. The versatility of this compound makes it a key player in synthetic organic chemistry .

Cosmetic Formulations

Due to its potential skin-beneficial properties, this compound is being evaluated for use in cosmetic formulations. Its anti-inflammatory and antioxidant properties could make it an effective ingredient in skincare products aimed at reducing signs of aging and improving skin health .

Case Studies

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

*logP values are estimated unless explicitly stated.

Key Observations

Lipophilicity Trends: The target compound’s logP (~4.0) is comparable to its 4-nitrobenzoyloxy (logP = 4.50) and 3-nitrobenzoyloxy analogs, reflecting the phenyl group’s contribution to hydrophobicity . The 2-methoxyethyl analog (logP ~3.8) is slightly less lipophilic due to the polar methoxy group .

Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, which may enhance reactivity in biological systems.

Steric Considerations :

- The isobutyryloxy group in introduces steric hindrance, which could reduce enzymatic degradation compared to the target compound’s linear 2-oxo-2-phenylethoxy chain.

Biological Activity

Propan-2-yl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a benzofuran core structure with various substituents that contribute to its biological activity. The presence of the 2-oxo and phenylethoxy groups enhances its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Preliminary data indicate that the compound possesses antimicrobial activity against certain bacterial strains.

Biological Activity Data

A summary of biological activity findings is presented in the table below:

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Active against specific bacteria |

Case Study 1: Antioxidant Activity

In a study conducted by Chen et al. (2014), the compound was evaluated for its ability to scavenge free radicals. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Effects

A research article published in MDPI (2023) demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential use in treating inflammatory conditions.

Case Study 3: Antimicrobial Properties

A study highlighted the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics, suggesting its potential role as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.